tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate
Description
The compound tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring an azidomethyl substituent at the 2-position of the pyrrolidine ring, protected by a tert-butyloxycarbonyl (Boc) group. This structure is notable for its azide functionality, which is widely utilized in "click chemistry" applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. However, none of the provided evidence sources directly reference this compound, necessitating inferred comparisons based on structurally analogous pyrrolidine derivatives from the Catalog of Pyridine Compounds (2017) .
Properties
CAS No. |
1824066-03-6 |
|---|---|
Molecular Formula |
C10H18N4O2 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Tosyl Precursor
The tosyl-mediated route begins with N-Boc-L-prolinol , which undergoes tosylation at the hydroxymethyl group. In a representative procedure, N-Boc-L-prolinol (9.7 g, 48 mmol) reacts with p-toluenesulfonyl chloride (9.2 g, 48 mmol) in dichloromethane and pyridine at 0°C, yielding (S)-tert-butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate (16.6 g, 97%) after purification. The tosyl group acts as an optimal leaving group due to its electron-withdrawing nature, facilitating subsequent nucleophilic displacement.
Azide Substitution Reaction
The tosyl precursor undergoes substitution with sodium azide in dimethyl sulfoxide (DMSO) at 64°C for 27 hours, achieving an 89% yield of tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate . DMSO’s high polarity stabilizes the transition state, while elevated temperatures accelerate the SN2 mechanism. Notably, the product requires no further purification, underscoring the method’s practicality for large-scale synthesis.
Key Data:
-
Solvent: DMSO
-
Temperature: 64°C
-
Time: 27 hours
-
Yield: 89%
-
Characterization: 1H NMR (400 MHz, DMSO-d6): δ 1.45 (s, 9H), 1.74–1.82 (m, 2H), 3.36–3.41 (m, 2H).
Alternative Route: Bromide Precursors
Bromination of Methylene Groups
A parallel strategy involves brominating a methylene intermediate. For example, 1-tert-butyl 4-methylenepiperidine reacts with N-bromosuccinimide (NBS) and Et3N·3HF in dichloromethane to form tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (92% yield). While this example pertains to a piperidine analog, analogous conditions apply to pyrrolidine systems, substituting the methylene group with bromide.
Azide Displacement of Bromide
The bromo intermediate reacts with sodium azide in DMSO at 130°C for 2.5 hours, yielding the azidomethyl derivative. Bromide’s superior leaving-group ability permits shorter reaction times compared to tosyl precursors, albeit at higher temperatures.
Key Data:
Reaction Optimization and Mechanistic Insights
Both routes hinge on SN2 mechanisms, with backside attack by the azide ion displacing the leaving group. Critical factors include:
-
Solvent Choice: DMSO enhances nucleophilicity and stabilizes ionic intermediates.
-
Leaving Group Efficacy: Bromide’s lower activation energy enables faster reactions than tosyl, albeit requiring harsher conditions.
-
Additives: Sodium iodide in bromide-mediated reactions may accelerate substitution via halide exchange (Finkelstein reaction).
Purification and Characterization
Tosyl Route: The crude azide product is sufficiently pure for direct use, minimizing workflow complexity.
Bromide Route: Column chromatography (hexane/EtOAc) purifies the product, as demonstrated for fluorinated analogs.
Spectroscopic Signatures:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azide group undergoes nucleophilic displacement with various nucleophiles under controlled conditions:
| Reagent | Conditions | Product Formed | Yield* |
|---|---|---|---|
| Sodium methoxide | DMF, 60°C, 12 hrs | tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate | 65-78% |
| Benzyl thiol | THF, RT, 6 hrs | tert-Butyl 2-((benzylthio)methyl)pyrrolidine-1-carboxylate | 52% |
| Ammonia (NH3) | Ethanol, 80°C, 24 hrs | tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | 88% |
*Yields vary based on steric and electronic factors.
Mechanism : The reaction proceeds via an SN2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to the azide group, displacing nitrogen gas (N2).
Staudinger Reaction
The azide reacts with triphenylphosphine (PPh3) to form stable iminophosphoranes:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" reaction forms 1,2,3-triazoles with terminal alkynes:
| Alkyne | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuSO4·5H2O, sodium ascorbate | tert-Butyl 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-1-carboxylate | 92% |
| Propargyl alcohol | CuI, DIPEA | Triazole-linked hydroxymethyl derivatives | 85% |
Key Advantages :
Reduction to Primary Amines
The azide group is reduced to an amine using hydrogenation or lithium aluminum hydride (LiAlH4):
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H2 (1 atm) | 10% Pd/C, MeOH, RT, 4 hrs | tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | 95% |
| LiAlH4 | Dry ether, 0°C to RT, 1 hr | Same amine product | 89% |
Note : Catalytic hydrogenation is preferred for scalability and milder conditions .
Thermal Decomposition to Nitrenes
At elevated temperatures (≥100°C), the azide decomposes to generate reactive nitrene intermediates:
| Application | Conditions | Outcome |
|---|---|---|
| C–H insertion | Toluene, 110°C, Rh2(OAc)4 | Pyrrolidine-fused heterocycles via intramolecular insertion |
| Polymer crosslinking | Bulk heating, 120°C | Azetidine-based polymeric networks |
Mechanism :
The nitrene undergoes insertion into C–H bonds or dimerizes to form azo compounds.
Functional Group Compatibility
The Boc group remains intact under most reaction conditions but can be removed with acids (e.g., TFA) to access free amines:
| Deprotection Reagent | Conditions | Resulting Compound |
|---|---|---|
| TFA (50% in DCM) | RT, 1 hr | 2-(Azidomethyl)pyrrolidine (TFA salt) |
| HCl (4M in dioxane) | 0°C to RT, 3 hrs | Hydrochloride salt of deprotected amine |
This compound’s reactivity profile enables applications in drug discovery (e.g., protease inhibitors ), materials science (clickable polymers), and agrochemical synthesis. Experimentalists should prioritize catalytic hydrogenation for reductions and CuAAC for bioconjugation due to their efficiency and scalability.
Scientific Research Applications
Applications Overview
| Field | Description |
|---|---|
| Drug Development | Serves as an intermediate in synthesizing azide-containing pharmaceuticals for therapeutic applications. |
| Bioconjugation | Utilized in click chemistry for creating targeted drug delivery systems and biomolecule labeling. |
| Material Science | Incorporated into polymers to enhance biocompatibility and mechanical strength for medical devices. |
| Organic Synthesis | Acts as a building block for constructing complex molecular architectures efficiently. |
| Chemical Biology | Explores interactions with biological systems to gain insights into cellular processes and therapeutic targets. |
Drug Development
Tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate is pivotal in the synthesis of various pharmaceuticals, particularly those containing azide groups. Azides are crucial for bioorthogonal reactions, enabling the development of drugs that can be selectively activated in biological environments. For instance, it has been utilized in synthesizing novel anticancer agents that target specific cellular pathways.
Bioconjugation
The azido group present in the compound facilitates click chemistry reactions, which are essential for bioconjugation processes. These reactions allow researchers to attach drugs or imaging agents to specific biomolecules, enhancing the precision of drug delivery systems. For example, studies have demonstrated the successful conjugation of this compound with antibodies for targeted cancer therapy.
Material Science
In material science, this compound is incorporated into polymer matrices to improve properties such as biocompatibility and mechanical strength. This application is particularly relevant in developing advanced materials for medical devices like stents and implants, where enhanced material properties can lead to better patient outcomes.
Organic Synthesis
As a versatile building block in organic synthesis, this compound allows chemists to construct complex molecular architectures efficiently. Its ability to participate in various chemical reactions makes it a valuable tool in synthetic organic chemistry, leading to the development of new compounds with potential therapeutic effects.
Chemical Biology
The unique structure of this compound enables researchers to investigate its interactions within biological systems. This exploration can lead to new insights into cellular processes and potential therapeutic targets, paving the way for innovative treatments for various diseases.
Case Studies
-
Synthesis of Anticancer Agents:
A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer drugs that target specific signaling pathways in cancer cells. -
Targeted Drug Delivery Systems:
Research highlighted the successful conjugation of this compound with tumor-targeting antibodies, showcasing its potential in creating effective targeted therapies with reduced side effects. -
Development of Biocompatible Polymers:
Investigations into polymer systems incorporating this compound revealed enhanced mechanical properties and biocompatibility, making them suitable for use in medical implants.
Mechanism of Action
The mechanism of action of tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate primarily involves its azide group, which is highly reactive and can form stable triazole linkages through click chemistry. This reactivity makes it a valuable tool in bioconjugation and the synthesis of complex molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights pyrrolidine derivatives with pyridine-linked substituents and varied protective groups. Below is a detailed comparison with tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate :
Structural Similarities and Differences
- Key Observations :
- Azide vs. Halogen/Silyl Groups : The azidomethyl group in the target compound enables unique reactivity (e.g., cycloadditions), whereas iodine/bromo substituents in analogs facilitate cross-coupling (e.g., Suzuki reactions) .
- Protective Groups : The Boc group (tert-butyl) offers acid-labile protection, while the tert-butyldimethylsilyl (TBS) group in analogs provides stability under basic conditions .
Stability and Handling
- Azidomethyl Compound : Azides are thermally sensitive and require caution due to explosion risks. Storage at low temperatures (-20°C) is recommended.
- Halogenated Analogs : Iodo- and bromo-substituted derivatives are more stable but may require inert atmospheres to prevent oxidative degradation .
Biological Activity
tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate is an organic compound that combines a pyrrolidine ring with an azidomethyl group and a tert-butyl ester. Its structure allows for diverse biological activities, making it a valuable compound in medicinal chemistry, particularly as a building block for bioactive molecules.
- Chemical Formula : CHNO
- Molecular Weight : 240.27 g/mol
- CAS Number : 345204-10-6
The compound is characterized by its azide functional group, which is known for its reactivity in various chemical transformations, particularly in click chemistry applications.
The biological activity of this compound primarily stems from its azide group, which can undergo cycloaddition reactions to form stable triazole rings. These triazoles can interact with biological targets, potentially influencing various biochemical pathways. The pyrrolidine moiety can also engage in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to target proteins.
Applications in Medicinal Chemistry
- Synthesis of Bioactive Molecules : The compound serves as a versatile building block for synthesizing various pharmaceuticals. Its ability to form triazoles makes it particularly useful in drug discovery and development.
- Antimicrobial Activity : Recent studies have suggested that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, the structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine scaffold can enhance activity against resistant bacterial strains .
- Quorum Sensing Inhibition : Research has shown that certain analogs of pyrrolidine can interfere with bacterial quorum sensing mechanisms, potentially reducing virulence and biofilm formation in pathogens like Staphylococcus aureus .
Case Study 1: Antimicrobial Potentiators
A study investigated the effects of hamamelitannin analogs, including those based on pyrrolidine structures, on bacterial virulence factors. The findings indicated that these compounds could potentiate the effects of traditional antibiotics like vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 2: Structure-Activity Relationship (SAR)
In a detailed SAR analysis, researchers explored how modifications to the azidomethyl group influenced the biological activity of pyrrolidine derivatives. The study concluded that specific substitutions could significantly enhance antimicrobial efficacy while maintaining low toxicity profiles .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
